molecular formula C17H16ClFN4O2S2 B2790933 1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine CAS No. 1115963-37-5

1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine

Cat. No.: B2790933
CAS No.: 1115963-37-5
M. Wt: 426.91
InChI Key: PWCNZVQFFYGGOK-UHFFFAOYSA-N
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Description

1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both pyridine and imidazole rings, makes it a valuable target for synthetic chemists.

Preparation Methods

The synthesis of 1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the imidazole ring through a condensation reaction between an aldehyde, a benzil, and ammonium acetate under microwave-assisted conditions . The pyridine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the isobutyrylamino and isopropylbenzyl groups through amide bond formation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to increase efficiency and yield.

Chemical Reactions Analysis

1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular pathways and targets involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of pyridine and imidazole rings, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O2S2/c18-13-5-3-6-14(19)12(13)11-26-17-21-20-16-15(7-4-10-23(16)17)27(24,25)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCNZVQFFYGGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN3C2=NN=C3SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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